1,3,4-Oxadiazol-2-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7659-16-7 |
|---|---|
Molecular Formula |
C2H4ClN3O |
Molecular Weight |
121.52 g/mol |
IUPAC Name |
1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C2H3N3O.ClH/c3-2-5-4-1-6-2;/h1H,(H2,3,5);1H |
InChI Key |
NGANHVIPYIMFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3,4 Oxadiazol 2 Amine Hydrochloride and Its Derivatives
Foundational Cyclization and Condensation Strategies
The construction of the 1,3,4-oxadiazole (B1194373) ring is predominantly achieved through cyclization reactions of linear precursors. These strategies can be broadly categorized into dehydrative and oxidative cyclizations, alongside various condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Dehydrative Cyclization of 1,2-Diacylhydrazines
One of the most established and widely used methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govindexcopernicus.com This intramolecular condensation involves the removal of a water molecule to form the stable five-membered aromatic ring. The efficiency of this reaction is highly dependent on the choice of the dehydrating agent.
A variety of strong dehydrating agents have been effectively employed to facilitate the cyclization of 1,2-diacylhydrazines. indexcopernicus.commdpi.com Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂) are among the most common reagents used for this transformation. indexcopernicus.commdpi.comresearchgate.net For instance, reacting phenyl acetic acid derivatives with thiosemicarbazide (B42300) in the presence of POCl₃ has been shown to yield 5-substituted-1,3,4-oxadiazole-2-amines. nih.gov Similarly, the cyclization of N,N'-diacylhydrazines using POCl₃ is a known method for producing 2,5-dialkyl-1,3,4-oxadiazole derivatives. mdpi.com The reaction conditions and yields can vary depending on the specific substrate and the chosen dehydrating agent.
Table 1: Examples of Traditional Dehydrating Agents in 1,3,4-Oxadiazole Synthesis
| Starting Material | Dehydrating Agent | Product | Yield (%) |
| 1,2-Diacylhydrazine | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | 45-53 researchgate.net |
| Phenyl acetic acid derivative & Semicarbazide (B1199961) | Phosphorus Oxychloride (POCl₃) | 5-(Substituted-benzyl)-1,3,4-oxadiazole-2-amine | Not specified nih.gov |
| N,N'-Diacylhydrazine | Polyphosphoric Acid (PPA) | 2,5-Diaryl-substituted 1,3,4-oxadiazoles | 35-42 researchgate.net |
To simplify product purification and minimize waste, solid-phase synthesis strategies employing polymer-supported reagents have been developed. Polymer-supported triphenylphosphine, in combination with trichloroacetonitrile (B146778) under microwave irradiation, has been used for the cyclization of intermediate N-acylhydrazides to form 1,3,4-oxadiazoles. researchgate.net This approach offers the advantages of easier work-up procedures and the potential for automation. researchgate.net
Oxidative Cyclization of N-Acylhydrazones and Semicarbazones
An alternative and powerful route to 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones or semicarbazones. nih.govd-nb.infobiointerfaceresearch.com This method relies on an oxidizing agent to facilitate the intramolecular ring closure and subsequent aromatization. A wide array of oxidants has been explored for this purpose, each with its own advantages and substrate compatibility. rsc.org
Various oxidizing agents have proven effective in the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones and semicarbazones. mdpi.com Potassium permanganate (B83412) (KMnO₄), bromine in acetic acid, and chloramine-T are commonly used oxidants. mdpi.combiointerfaceresearch.comorientjchem.org For example, N-acylhydrazones can be converted to 2,5-disubstituted 1,3,4-oxadiazoles using chloramine-T as the oxidizing agent. orientjchem.orgresearchgate.net Molecular iodine (I₂) has also emerged as a versatile and metal-free reagent for these oxidative cyclizations. jchemrev.comjchemrev.com It can mediate the C-O bond formation in the condensation of aldehydes with semicarbazide to produce 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.comacs.org The reaction of Schiff bases with yellow mercuric oxide and iodine is another reported method. nih.gov
Table 2: Selected Oxidant Systems for 1,3,4-Oxadiazole Synthesis
| Precursor | Oxidant System | Product Type | Reference |
| N-Acylhydrazone | Chloramine-T | 2,5-Disubstituted-1,3,4-oxadiazole | orientjchem.org |
| Semicarbazone | Bromine in Acetic Acid | 1,3,4-Oxadiazole derivative | sciensage.info |
| Aldehyde & Semicarbazide | Molecular Iodine (I₂) | 2-Amino-substituted-1,3,4-oxadiazole | jchemrev.comacs.org |
| N-Acylhydrazone | Ceric Ammonium (B1175870) Nitrate (CAN) | 1,3,4-Oxadiazole derivative | asianpubs.org |
| Schiff base | Yellow Mercuric Oxide / Iodine | 5-Substituted-1,3,4-oxadiazole | nih.gov |
Condensation Reactions
Direct condensation reactions provide a straightforward approach to the 1,3,4-oxadiazole core. These methods often involve the reaction of a hydrazide derivative with a suitable one-carbon synthon. A common strategy is the condensation of acylhydrazides with orthoesters. d-nb.info Another important route is the reaction of hydrazides with carbon disulfide in a basic medium, which is particularly useful for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov Furthermore, the reaction of semicarbazide or thiosemicarbazide with aldehydes, followed by an oxidative C-O or C-S bond formation, provides efficient access to 2-amino-substituted 1,3,4-oxadiazoles and thiadiazoles, respectively. acs.orgorganic-chemistry.org The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane also leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org
Reaction of Acid Hydrazides with Carboxylic Acid Derivatives
A cornerstone in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines, which are typically formed from the reaction of acid hydrazides with carboxylic acid derivatives. openmedicinalchemistryjournal.comnih.gov This versatile method allows for the introduction of various substituents onto the oxadiazole ring. The reaction proceeds by condensing an acid hydrazide with a carboxylic acid or its more reactive derivatives, such as acid chlorides. The resulting diacylhydrazine intermediate is then cyclized using a dehydrating agent. openmedicinalchemistryjournal.com
A variety of dehydrating agents have been employed to facilitate this transformation, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride (B1165640). openmedicinalchemistryjournal.comnih.govderpharmachemica.commdpi.com For instance, the synthesis of 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives has been achieved by reacting carboxylic acid derivatives with a hydrazide in the presence of phosphorus oxychloride. mdpi.com The choice of the dehydrating agent can significantly influence the reaction conditions and yields.
| Starting Materials | Dehydrating Agent | Solvent | Conditions | Product | Yield (%) |
| Arylamine, Carboxylic acid derivative | Thionyl chloride or Phosphorus oxychloride | Not specified | Controlled temperature and time | 5-Aryl-2-amino-1,3,4-oxadiazole | 62-70 openmedicinalchemistryjournal.com |
| Substituted benzoic acid, Hydrazine (B178648) hydrate (B1144303) | TBTU, Lutidine, Trifluoromethanesulfonic anhydride | Dichloromethane (DCM) | Not specified | 2,5-bisphenyl-1,3,4-oxadiazoles | Not specified mdpi.com |
| Carboxylic acid derivatives, Hydrazide | Phosphorus oxychloride (POCl₃) | Not specified | Microwave irradiation (160 W, 5 min) | 5-Aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole | 54-75 mdpi.com |
Condensation with Isocyanodichlorides
While less common, the condensation of acid hydrazides with isocyanodichlorides provides a direct route to certain 1,3,4-oxadiazole derivatives. This method is particularly useful for accessing specific substitution patterns on the oxadiazole ring. The reaction involves the treatment of an acid hydrazide with an isocyanodichloride, leading to the formation of the heterocyclic ring.
Modern and Environmentally Conscious Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methodologies. This has led to the exploration of one-pot reactions and the application of green chemistry principles in the synthesis of 1,3,4-oxadiazoles.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. rsc.orgnih.govresearchgate.net These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel to afford complex products.
A notable one-pot synthesis of 2-amino-1,3,4-oxadiazole tethered peptidomimetics involves the reaction of Nα-protected amino acid hydrazides with isoselenocyanato esters. The in-situ generated selenosemicarbazide (B1623166) intermediates undergo molecular-iodine-mediated cyclodeselenization to yield the desired products in excellent yields under mild conditions. rsc.org Another efficient one-pot method for preparing substituted 2-amino-1,3,4-oxadiazoles involves the reaction of carboxylic acids with thiosemicarbazides, where the product often precipitates from the reaction mixture, simplifying purification. researchgate.net
Multicomponent reactions have also been successfully employed. For example, a three-component reaction of N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids under mild conditions affords 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles in good yields. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) |
| One-pot | Nα-protected amino acid hydrazides, Isoselenocyanato esters | Molecular iodine | Mild conditions | 2-Amino-1,3,4-oxadiazole tethered peptidomimetics | Excellent rsc.org |
| One-pot | Carboxylic acids, Thiosemicarbazides | Not specified | Not specified | Substituted 2-amino-1,3,4-oxadiazoles | Moderate to good researchgate.net |
| Three-component | N-isocyaniminotriphenylphosphorane, Aldehydes, Benzoic acids | Not specified | Mild conditions | 2-Aryl-5-hydroxyalkyl-1,3,4-oxadiazoles | Good organic-chemistry.org |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles have been increasingly applied to the synthesis of 1,3,4-oxadiazole derivatives, focusing on the use of alternative energy sources and environmentally benign reaction media. nih.govresearchgate.net
Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and recyclability. derpharmachemica.com An efficient and greener synthetic protocol for 1,3,4-oxadiazoles has been developed using an ionic liquid as the reaction medium. For instance, the synthesis of N-{4-[4-acetyl-5-(4-substituted-phenyl)-4,5-dihydro- openmedicinalchemistryjournal.comderpharmachemica.comrsc.orgoxadiazol-2-yl]-phenyl}-4-methyl-benzenesulfonamide derivatives was achieved in an ionic liquid, leading to rapid, eco-friendly reactions with better yields. derpharmachemica.com In one procedure, 4-(Toluene-4-sulfonylamino)benzoic acid ethyl ester and hydrazine hydrate were stirred in an ionic liquid at 120°C for 4 hours to produce the corresponding hydrazide intermediate. derpharmachemica.com
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. orientjchem.orgnih.govjyoungpharm.org This technique has been successfully applied to the synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles, demonstrating significant advantages over conventional heating methods. orientjchem.org
In a comparative study, the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives was carried out using both conventional and microwave-assisted methods. The microwave-assisted procedure, involving the irradiation of isoniazid (B1672263) and an aromatic aldehyde at 300 W for 3 minutes, resulted in significantly higher yields and shorter reaction times. nih.gov Another example is the oxidative cyclization of N-acylhydrazones with chloramine-T under microwave irradiation to produce 1,3,4-disubstituted oxadiazoles. nih.gov
| Method | Reactants | Conditions | Product | Yield (%) | Time |
| Microwave | Isoniazid, Aromatic aldehyde | 300 W | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 72-85 nih.gov | 3-4 min nih.gov |
| Conventional | Isoniazid, Aromatic aldehyde | Reflux | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 55-68 nih.gov | 6-8 h nih.gov |
| Microwave | Acyl hydrazones, 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate | Solvent-free | 1,3,4-Oxadiazoles | Not specified | 25 min nih.gov |
| Conventional | Acyl hydrazones, 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate | Reflux | 1,3,4-Oxadiazoles | Not specified | 12 h nih.gov |
Ultrasonic Conditions
Ultrasound-assisted synthesis has emerged as an efficient and rapid method for the preparation of 2-amino-1,3,4-oxadiazoles, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. tandfonline.comnih.govresearchgate.net One notable approach involves the oxidative cyclization of semicarbazones. tandfonline.comresearchgate.net This method utilizes N-bromosuccinimide (NBS) as a safer oxidizing agent in the presence of sodium acetate, providing a simple and effective route to a variety of 2-amino-1,3,4-oxadiazoles with high regioselectivity and purity. tandfonline.comresearchgate.net
Another significant ultrasonic-assisted method is the reaction of hydrazides with cyanogen (B1215507) bromide. researchgate.netsemanticscholar.org This procedure efficiently produces 5-substituted-1,3,4-oxadiazol-2-amines in high yields (81–93%) using ethanol (B145695) as the reaction medium and potassium bicarbonate as the base. researchgate.netsemanticscholar.org The application of ultrasound in these syntheses significantly enhances the reaction rates, making it a valuable green chemistry approach. nih.gov
Table 1: Ultrasound-Assisted Synthesis of 5-Substituted 1,3,4-Oxadiazol-2-amines from Hydrazides and Cyanogen Bromide researchgate.netsemanticscholar.org
| Entry | Hydrazide | Product | Yield (%) |
| 1 | 4-Methylbenzohydrazide | 5-(p-tolyl)-1,3,4-oxadiazol-2-amine | 93 |
| 2 | Benzhydrazide | 5-phenyl-1,3,4-oxadiazol-2-amine | 91 |
| 3 | 4-Chlorobenzohydrazide | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 89 |
| 4 | 4-Nitrobenzohydrazide | 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | 85 |
| 5 | Isonicotinohydrazide | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 81 |
Ring Transformation Reactions and Skeletal Rearrangements
The synthesis of the 1,3,4-oxadiazole ring can also be achieved through the rearrangement of other heterocyclic systems. These ring transformation reactions provide alternative synthetic pathways that can be crucial for accessing specific substitution patterns.
One documented ring transformation involves the conversion of 4-amino-δ²-1,2,4-oxadiazolines into 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net For instance, the treatment of 3-aryl-4-(acylamino)-1,2,4-oxadiazolines with chloroacetic anhydride in refluxing toluene (B28343) leads to the formation of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles. researchgate.net This transformation suggests a sequence where the 1,2,4-oxadiazoline ring undergoes cleavage and subsequent recyclization to form the more stable 1,3,4-oxadiazole core.
Photochemical rearrangements of 1,2,4-oxadiazoles can also yield 1,3,4-oxadiazoles. For example, the irradiation of 3-amino-1,2,4-oxadiazoles under basic conditions can lead to the formation of 1,3,4-oxadiazoles through a process described as a ring contraction-ring expansion route. chim.it The relatively low aromaticity of the 1,2,4-oxadiazole (B8745197) ring makes it susceptible to such rearrangements into other heterocyclic systems. mdpi.com
Specific Routes to 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives
A prevalent and versatile method for synthesizing 2-amino-1,3,4-oxadiazole derivatives is the cyclization of thiosemicarbazides. This can be achieved by reacting a thiosemicarbazide with an acid chloride to form an acylthiosemicarbazide intermediate, which then undergoes cyclodesulfurization. nih.govnih.gov For example, the reaction of thiosemicarbazide with various acyl chlorides in THF yields 1-aroyl-3-thiosemicarbazides. nih.gov Subsequent treatment with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and potassium iodide under basic conditions effects the cyclization to the corresponding 2-amino-5-aryl-1,3,4-oxadiazoles in moderate to good yields. nih.gov
Alternatively, direct oxidative cyclization of acylthiosemicarbazides using an oxidant like potassium iodate (B108269) in water provides a straightforward and environmentally friendly route to 2-acylamino-1,3,4-oxadiazoles. nih.gov Another approach involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to afford 5-substituted-1,3,4-oxadiazole-2-amines. researchgate.netnih.gov A regioselective, reagent-based method for the cyclization of thiosemicarbazide intermediates using EDC·HCl in DMSO or p-TsCl with triethylamine (B128534) in N-methyl-2-pyrrolidone also yields 2-amino-1,3,4-oxadiazoles. acs.orgnih.gov
Table 2: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles via Cyclization of 1-Aroyl-3-thiosemicarbazides nih.gov
| Acyl Chloride | 1-Aroyl-3-thiosemicarbazide Yield (%) | 2-Amino-5-aryl-1,3,4-oxadiazole | Final Yield (%) |
| 4-Fluorobenzoyl chloride | 100 | 2-Amino-5-(4-fluorophenyl)-1,3,4-oxadiazole | 65 |
| 4-(Trifluoromethyl)benzoyl chloride | 60 | 2-Amino-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 62 |
| 3,4-Dichlorobenzoyl chloride | 70 | 2-Amino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | 55 |
The 2-amino group of the 1,3,4-oxadiazole ring serves as a versatile handle for further functionalization, most commonly through acylation and coupling reactions. nih.govresearchgate.net Acylation can be readily achieved by reacting the 2-amino-1,3,4-oxadiazole with various acid chlorides or anhydrides. researchgate.netnih.govgoogle.com For instance, the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with chloroacetyl chloride in the presence of potassium carbonate in DMF yields the corresponding N-acylated product. nih.gov Similarly, reactions with other acid chlorides such as methyl 4-(chlorocarbonyl) benzoate (B1203000) and 3-nitrobenzoyl chloride have been reported to proceed smoothly. researchgate.netnih.gov
Coupling reactions with amino acids are also a valuable method for derivatization. The coupling of 2-amino-1,3,4-oxadiazoles with N-protected amino acids, such as N-Boc-glycine or N-Boc-phenylalanine, can be accomplished using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like dimethylaminopyridine (DMAP). nih.gov This allows for the introduction of amino acid moieties, expanding the chemical diversity of the 1,3,4-oxadiazole derivatives. researchgate.net
Table 3: Examples of Acylation and Coupling Reactions of 2-Amino-1,3,4-oxadiazoles
| 2-Amino-1,3,4-oxadiazole Derivative | Reagent | Reaction Type | Reference |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Methyl 4-(chlorocarbonyl) benzoate | Acylation | researchgate.netnih.gov |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | 4-Methoxybenzoyl chloride | Acylation | researchgate.netnih.gov |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride | Acylation | nih.gov |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | N-Boc-glycine / DCC / DMAP | Coupling | nih.gov |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | N-Boc-phenylalanine / DCC / DMAP | Coupling | nih.gov |
Reactivity and Chemical Transformations of the 1,3,4 Oxadiazole 2 Amine Core
Electronic Characteristics and Aromaticity Considerations
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle characterized by the presence of one oxygen atom and two nitrogen atoms. This composition renders the ring electron-deficient. chemicalbook.com The two pyridine-type nitrogen atoms exert a strong electron-withdrawing effect, which significantly lowers the electron density at the carbon atoms of the ring. chemicalbook.comrroij.com This electron deficiency is a defining feature of the 1,3,4-oxadiazole core and profoundly influences its reactivity.
Table 1: Comparative Analysis of Aromaticity in the 1,3,4-Oxadiazole Ring
| Method | Predicted Character | Reference |
|---|---|---|
| HOMA (Harmonic Oscillator Model of Aromaticity) | Non-aromatic | researchgate.net |
| NICS (Nucleus-Independent Chemical Shift) | Relatively high aromaticity | researchgate.net |
| General Observation | Reduced aromaticity compared to furan | nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles
The electron-deficient nature of the 1,3,4-oxadiazole ring is the primary determinant of its reactivity towards nucleophiles and electrophiles. The ring's low electron density at the carbon atoms makes it generally resistant to electrophilic attack but susceptible to nucleophilic attack, which often results in ring cleavage. chemicalbook.comrroij.com
The carbon atoms at positions 2 and 5 of the 1,3,4-oxadiazole ring are the most electron-deficient centers and, therefore, the preferred sites for nucleophilic attack. rroij.com However, such attacks often lead to the cleavage of the heterocyclic ring rather than simple substitution. chemicalbook.com The stability of the ring is compromised upon nucleophilic addition, initiating pathways that result in its opening. While the 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack, derivatives containing a good leaving group, such as a halogen atom, can undergo nucleophilic substitution. nih.gov
Direct electrophilic substitution on the carbon atoms of the 1,3,4-oxadiazole ring is exceedingly difficult. rroij.com The presence of two highly electronegative, pyridine-like nitrogen atoms deactivates the ring towards electrophiles. chemicalbook.com The low electron density at the carbon atoms makes them unattractive targets for electron-seeking reagents.
Strategies to achieve functionalization via electrophilic attack often bypass the ring itself. One common approach is to perform electrophilic substitution on an aryl substituent attached to the oxadiazole ring, where the reaction is more facile. chemicalbook.com Another possibility involves the attack of electrophiles on the nitrogen atoms, particularly when the ring is substituted with electron-releasing groups that can increase the electron density on the heteroatoms. rroij.com
Ring Stability and Cleavage Pathways
The 1,3,4-oxadiazole ring is noted for its thermal stability. nih.gov However, its chemical stability is conditional and is particularly sensitive to nucleophilic reagents, as well as acidic or basic conditions, which can catalyze ring cleavage. rroij.commdpi.com The attack of a nucleophile on a ring carbon atom is often the initiating step in a cascade of reactions that leads to the opening of the heterocyclic system. chemicalbook.comrroij.com This susceptibility to ring cleavage under certain reactive conditions is a critical consideration in the synthesis and manipulation of 1,3,4-oxadiazole-containing compounds.
Functional Group Interconversions and Derivatization Reactions
The exocyclic amino group at the 2-position of the 1,3,4-oxadiazole-2-amine core provides a versatile handle for a wide array of functional group interconversions and derivatization reactions. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound.
The amino group of 1,3,4-oxadiazol-2-amine (B1211921) readily undergoes reactions characteristic of primary amines. These transformations allow for the introduction of diverse structural motifs, leading to the generation of extensive compound libraries for various applications. Common modifications include acylation, sulfonylation, and the formation of ureas and Schiff bases.
Acylation of the amino group with various acid chlorides is a frequently employed strategy to produce N-acylated derivatives. d-nb.info Similarly, reaction with isocyanates affords the corresponding urea (B33335) derivatives. jchemrev.com The amino group can also be coupled with amino acids, expanding the structural diversity of the resulting molecules. d-nb.info These derivatization reactions are instrumental in exploring the structure-activity relationships of this important heterocyclic scaffold.
Table 2: Examples of Derivatization Reactions at the Amino Group of 1,3,4-Oxadiazole-2-amine
| Reagent Type | Resulting Functional Group | Significance | Reference |
|---|---|---|---|
| Acid Chlorides | Amide | Introduction of various acyl groups | d-nb.info |
| Isocyanates | Urea | Formation of urea linkages | jchemrev.com |
| Amino Acids | Peptide bond | Coupling with biological building blocks | d-nb.info |
| Aldehydes/Ketones | Imine (Schiff base) | Formation of C=N double bond | rroij.com |
Transformations at the C2 and C5 Positions of the Oxadiazole Ring
The functionalization of the 1,3,4-oxadiazole-2-amine core can be strategically approached by targeting the reactive sites at the C2 and C5 positions. The C2 position is characterized by its reactive amino group, while the C5 position's reactivity is dependent on the nature of the substituent introduced during the synthesis of the heterocyclic ring.
Reactions at the C2-Amino Group:
The primary amino group at the C2 position is a key handle for derivatization, readily undergoing reactions with various electrophiles. A common transformation is acylation, which has been extensively used to synthesize a wide array of N-substituted derivatives. For instance, the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine with several acid chlorides, such as 3-nitrobenzoyl chloride and 4-methoxybenzoyl chloride, in the presence of triethylamine (B128534), yields the corresponding acylated products. nih.govresearchgate.net
Similarly, coupling reactions with chloroacetyl chloride provide N-(5-substituted-1,3,4-oxadiazol-2-yl)-2-chloroacetamide intermediates. nih.govresearchgate.net These chloroacetamide derivatives are valuable synthons for further elaboration. For example, they can be cyclized with ammonium (B1175870) thiocyanate (B1210189) to form thiazolidinone-containing compounds or coupled with various thiols. nih.govresearchgate.net Furthermore, the C2-amino group can be coupled with N-protected amino acids, like N-Boc-glycine and N-Boc-phenylalanine, using carbodiimide (B86325) coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and a dimethylaminopyridine (DMAP) catalyst. nih.govresearchgate.net
Functionalization at the C5 Position:
While the substituent at the C5 position is typically installed during the initial ring formation, subsequent transformations of this substituent are also a viable strategy for diversification. The feasibility of these transformations hinges on the presence of a reactive functional group within the C5-substituent.
A notable example involves the nucleophilic substitution on 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles. nih.gov These compounds, prepared by the cyclodehydration of N,N'-di(bromoacyl)hydrazines, can react with iminodiacetic acid esters in the presence of a base like sodium carbonate. nih.govmdpi.com This allows for the introduction of carboxymethylamino groups at the C5 (and C2) position's alkyl chain, demonstrating that a leaving group at the terminus of a C5-alkyl chain can be readily displaced by nucleophiles.
Moreover, direct C-H functionalization of the C5 position of a 2,5-disubstituted 1,3,4-oxadiazole has been achieved through palladium-catalyzed oxidative coupling reactions with partners like benzothiazoles and aryl boronic acids, using Cu(OAc)₂ as an oxidant. dntb.gov.ua This approach highlights the potential for late-stage modification of the oxadiazole core without pre-installed functionality at the C5 position. Another complex transformation involves the intramolecular ring closure of S-substituted 5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiols, which react with hydrazine (B178648) hydrate (B1144303) to form dntb.gov.uanih.govrsc.orgtriazolo[3,4-b] nih.govdntb.gov.uanih.govthiadiazines, a process that inherently transforms the C5-substituent. jocpr.com
Table 1: Examples of Transformations at the C2 and C5 Positions
| Position | Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C2 | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 3-Nitrobenzoyl chloride, Et₃N, CH₂Cl₂ | N-Acylated 2-amino-1,3,4-oxadiazole | nih.gov |
| C2 | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride, K₂CO₃, DMF | N-Chloroacetylated 2-amino-1,3,4-oxadiazole | nih.gov |
| C2 | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | N-Boc-glycine, DCC, DMAP, CH₂Cl₂ | N-Amino acid coupled 2-amino-1,3,4-oxadiazole | nih.gov |
| C5 | 2,5-bis(bromoalkyl)-1,3,4-oxadiazole | Iminodiacetic acid ester, Na₂CO₃, Acetonitrile (B52724) | Substitution of terminal bromine on alkyl chain | nih.gov |
| C5 | 5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (S-substituted) | Hydrazine hydrate, Acetic acid | Intramolecular ring transformation product | jocpr.com |
Oxidative Coupling Reactions of Substituted Amino Groups
Oxidative coupling reactions represent a powerful tool in modern organic synthesis, enabling the formation of C-N and N-N bonds through the removal of hydrogen atoms under the influence of an oxidant. While specific examples of oxidative coupling involving the 2-amino group of the 1,3,4-oxadiazole core are not extensively documented, the principles can be inferred from reactions with other amino-heterocycles and aromatic amines. These reactions typically proceed via metal-catalyzed pathways, often employing copper, palladium, or rhodium complexes, with an oxidant such as molecular oxygen (air), peroxides, or hypervalent iodine reagents.
The concept of oxidative N-N coupling has been demonstrated in the copper-catalyzed aerobic dimerization of carbazoles and diarylamines. nih.gov Using a catalyst system composed of CuBr·dimethylsulfide and N,N-dimethylaminopyridine (DMAP) under an oxygen atmosphere, tetraarylhydrazines are formed. nih.gov This type of transformation, if applied to a substituted 2-amino-1,3,4-oxadiazole, could potentially lead to the formation of novel azo- or hydrazo-linked dimers, significantly expanding the structural diversity of compounds derived from this scaffold. Research has shown that selective cross-coupling between different amine partners is also possible, which arises from the reversible formation of one of the homocoupled products. nih.gov
Another relevant strategy is the aerobic oxidative coupling of amines with other functional groups. For example, copper/nitroxyl catalyst systems are effective for the aerobic oxidative coupling of primary alcohols and amines to furnish amides. nih.gov This process involves the initial oxidation of the alcohol to an aldehyde, followed by hemiaminal formation with the amine, and subsequent oxidation to the amide product. nih.gov
Furthermore, palladium catalysts have been employed for the oxidative cross-coupling of α-aminocarbonyl compounds with arylboronic acids to synthesize α-aryl α-amino ketones. scispace.com This reaction proceeds through the direct C-H oxidation of the α-amino carbonyl compound, followed by arylation. scispace.com While this applies to a C-H bond alpha to the nitrogen, it showcases the utility of palladium in mediating oxidative C-N bond functionalization. The development of similar protocols for the direct C-H or N-H functionalization of the 2-amino-1,3,4-oxadiazole core could provide a streamlined route to complex molecules.
Table 2: Examples of Oxidative Coupling Reactions with Aromatic Amines
| Reaction Type | Substrates | Catalyst/Oxidant | Bond Formed | Product Type | Reference |
|---|---|---|---|---|---|
| N-N Homocoupling | Carbazoles / Diarylamines | CuBr·DMS, DMAP / O₂ (air) | N-N | Bicarbazoles / Tetraarylhydrazines | nih.gov |
| N-N Cross-coupling | Carbazole and Diarylamine | CuBr·DMS, DMAP / O₂ (air) | N-N | Cross-coupled hydrazine | nih.gov |
| Oxidative Amidation | Primary Alcohols and Amines | CuI, ABNO / O₂ (air) | C-N (Amide) | Amides | nih.gov |
| Oxidative Arylation | α-Aminocarbonyl compounds and Arylboronic acids | Pd(OAc)₂ / T⁺BF₄⁻ | C-C | α-Aryl α-amino ketones | scispace.com |
Computational and Theoretical Investigations of 1,3,4 Oxadiazol 2 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 1,3,4-oxadiazole (B1194373) derivatives at a molecular level. These methods are used to evaluate various physical and electronic properties, such as optimized geometries, vibrational spectra, and electronic absorption spectra. nahrainuniv.edu.iqnahrainuniv.edu.iq
Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of organic molecules due to its balance of accuracy and computational cost. mdpi.comirjweb.com For 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(2d,2p) or 6-31G(d,p), have been employed to analyze their properties in detail. nahrainuniv.edu.iqnahrainuniv.edu.iqresearchgate.net These studies provide a theoretical framework for understanding the molecule's stability, reactivity, and potential as a pharmacophore. mdpi.com
The electronic structure of a molecule is crucial to its chemical behavior. Key to this is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and bioactivity. researchgate.netirjweb.com A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, which can indicate higher potential biological activity. researchgate.netirjweb.com Conversely, a large HOMO-LUMO gap implies high stability and lower chemical reactivity. irjweb.com Theoretical studies on 1,3,4-oxadiazole-2-amine (ODA) and related derivatives have calculated these values to predict their reactivity. nahrainuniv.edu.iqnahrainuniv.edu.iq
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1,3,4-oxadiazole-2-amine (ODA) | -6.735 | -0.789 | 5.946 |
| 5-chloro-1,3,4-oxadiazole-2-amine (CODA) | -7.238 | -1.796 | 5.442 |
| 5-nitro-1,3,4-oxadiazole-2-amine (NODA) | -8.136 | -3.401 | 4.735 |
Data derived from theoretical studies on 1,3,4-oxadiazole derivatives. The values for ODA, CODA, and NODA were calculated using DFT at the B3LYP/6-311++G(2d,2p) level of theory. nahrainuniv.edu.iqnahrainuniv.edu.iq
The surrounding solvent can significantly influence the electronic properties and photophysical behavior of molecules. nih.gov Computational models, such as the Polarizable Continuum Model (PCM) within a Self-Consistent Reaction Field (SCRF), are used to simulate the effects of a solvent, like water or a hydrochloric acid medium. nahrainuniv.edu.iqnahrainuniv.edu.iqresearchgate.net These studies show that solvent polarity can cause shifts in electronic absorption spectra, a phenomenon known as solvatochromism. nih.gov For instance, the electronic properties of 1,3,4-oxadiazole-2-amine have been evaluated in both the gas phase and in a water solution to compare their different states. nahrainuniv.edu.iqnahrainuniv.edu.iq The interaction between the solute and solvent, including dipole-polarization and hydrogen bonding forces, can alter the energy levels of the molecular orbitals and thus affect the molecule's behavior. nahrainuniv.edu.iq In the context of 1,3,4-Oxadiazol-2-amine (B1211921) hydrochloride, the presence of the hydrochloric acid medium is a critical factor, and computational studies on related oxadiazole derivatives in acidic environments help predict how the protonation and surrounding ions impact the electronic structure. researchgate.net
DFT calculations are also a powerful tool for investigating the thermodynamics of reaction mechanisms. nih.gov By calculating key thermochemical parameters, researchers can predict the likely pathways for chemical reactions, such as those involved in antioxidant activity. nih.gov
Bond Dissociation Enthalpy (BDE) is the standard enthalpy change that occurs when a bond is broken homolytically, with the fragments separating in the gas phase, typically at 298 K. ucsb.edu The BDE is a key indicator of bond strength. In the context of antioxidant activity, the BDE of an X-H bond (where X can be O, N, S, etc.) is crucial. A lower BDE value for a hydrogen-donating group indicates that the hydrogen atom can be more easily abstracted by free radicals, which is a primary mechanism for many antioxidants. nih.gov DFT calculations are used to predict BDE values for specific bonds within 1,3,4-oxadiazole derivatives to assess their potential as antioxidants. nih.gov
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Transfer Enthalpy (ETE) is another parameter used to describe the thermodynamics of electron transfer processes. nih.gov Both IP and ETE are fundamental in evaluating a molecule's ability to participate in single electron transfer mechanisms, which is another important pathway for antioxidant action. nih.gov A lower IP value suggests that the molecule can more readily donate an electron to neutralize a radical species. daneshyari.com Computational studies on various 1,3,4-oxadiazole derivatives have determined these parameters to characterize their electronic and antioxidant properties. nih.govdaneshyari.com
| Compound Derivative Class | Parameter | Calculated Value (eV) |
|---|---|---|
| 1,3,4-oxadiazole | Ionization Potential (IP) | 10.79 |
| Pyrrole substituted oxadiazole | Ionization Potential (IP) | ~8.5 |
| Nitro substituted oxadiazole | Electron Affinity (EA) | ~3.5 |
Data derived from DFT (B3LYP-GD3 functional) studies on substituted 1,3,4-oxadiazole derivatives. daneshyari.com
Theoretical Thermodynamic Analysis of Reaction Mechanisms
Proton Dissociation Enthalpy (PDE)
Proton Dissociation Enthalpy (PDE) is a key thermodynamic parameter used to evaluate the antioxidant capacity of a compound, particularly within the context of the Sequential Proton-Loss Electron Transfer (SPLET) mechanism. Computational methods, especially Density Functional Theory (DFT), are frequently employed to calculate PDE and predict how easily a molecule can donate a proton. frontiersin.orgnih.gov
In theoretical studies of 1,3,4-oxadiazole derivatives, DFT calculations are used to analyze their antioxidant potential by determining parameters such as PDE, Bond Dissociation Enthalpy (BDE), and Ionization Potential (IP). frontiersin.orgnih.gov The PDE is calculated as the enthalpy change associated with the deprotonation of the antioxidant molecule (ArOH) to form its corresponding anion (ArO⁻), as shown in the equation below:
PDE = H(ArO⁻) + H(H⁺) - H(ArOH)
Where H represents the enthalpy of the respective species. frontiersin.org
Studies on related 1,3,4-oxadiazole structures have shown that the presence and position of substituent groups, such as electron-donating amine groups, can significantly influence the PDE and, consequently, the antioxidant activity. frontiersin.orgnih.gov These computational analyses provide a foundational understanding of the structure-activity relationships that govern the proton-donating ability of these heterocyclic compounds. frontiersin.orgnih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation offer a dynamic and detailed view of how 1,3,4-oxadiazole-based compounds interact with biological systems at the molecular level. These techniques are vital for rational drug design, allowing for the prediction of binding affinities, conformational stability, and the identification of key structural features required for biological activity.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition for 1,3,4-oxadiazole derivatives. mdpi.com
Docking studies have been instrumental in identifying potential biological targets for this class of compounds. For instance, derivatives have been docked into the active sites of various enzymes to explore their therapeutic potential. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the 1,3,4-oxadiazole scaffold and amino acid residues of the target protein are analyzed to predict binding modes and energies. nih.govmdpi.com The 1,3,4-oxadiazole ring itself is often involved in crucial interactions, such as forming hydrogen bonds with residues in the active site. mdpi.com
The binding affinity is typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The table below summarizes representative findings from docking studies of various 1,3,4-oxadiazole derivatives against different biological targets.
| Target Protein | PDB ID | Derivative Type | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| VEGFR2 | - | N-propylacetamide derivative | ASP1046, Glu885, Lys868 | -48.89 kJ/mol | mdpi.com |
| EGFR | - | N-propylacetamide derivative | - | -33.23 kJ/mol | mdpi.com |
| Peptide Deformylase | - | Substituted 1,3,4-oxadiazole | Lys150, Arg97 | - | nih.gov |
| Acetylcholinesterase (AChE) | - | 5-Aryl-1,3,4-oxadiazol-2-amines | - | - | nih.gov |
| KEAP1 | 6LRZ | Naphthalen-2-ol derivative | - | -5.15 kcal/mol | uctm.edu |
This table is for illustrative purposes and combines data from studies on various derivatives of the core 1,3,4-oxadiazole structure.
These in silico docking analyses help prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. uctm.edu
Molecular Dynamics Simulations for Conformational Stability and Protein Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time, providing insights into their stability and the nature of their interactions. mdpi.com For 1,3,4-oxadiazole derivatives identified as promising candidates through molecular docking, MD simulations can validate the docking poses and assess the conformational stability of the complex. mdpi.com
During an MD simulation, the movements of atoms in the ligand-protein system are calculated over a specific period, typically nanoseconds. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound within the active site. mdpi.com These simulations confirm the stability of interactions observed in docking studies, such as hydrogen bonds and hydrophobic contacts, and provide a more realistic model of the binding event in a dynamic environment. mdpi.com
Computational Pharmacophore Modeling
The 1,3,4-oxadiazole ring is recognized as a significant pharmacophore in medicinal chemistry. nih.gov It acts as a bioisostere for amide and ester groups, a modification that can enhance pharmacological properties by participating in hydrogen bonding interactions with receptors. nih.govresearchgate.net This bioisosteric replacement can also improve metabolic stability and pharmacokinetic profiles. nih.gov
In Silico Studies for Compound Optimization and Design
In silico methods are integral to the optimization and design of new chemical entities based on the 1,3,4-oxadiazole scaffold. uctm.edunih.gov These computational tools enable the rapid evaluation of virtual compounds, guiding synthetic efforts toward molecules with the most promising therapeutic potential. researchgate.netrsc.org
The process often begins with a lead compound containing the 1,3,4-oxadiazole core. Structure-activity relationships (SAR) are then explored by systematically modifying the substituents on the heterocyclic ring in a virtual environment. mdpi.com Properties such as binding affinity (via molecular docking), stability of the ligand-protein complex (via MD simulations), and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) are predicted for each new analog. mdpi.com
This iterative cycle of computational design, prediction, and analysis allows researchers to refine molecular structures to enhance potency and selectivity while minimizing potential off-target effects. For example, by replacing a specific functional group with a 1,3,4-oxadiazole ring, it is possible to improve properties like membrane penetrability and oral bioavailability. nih.gov Such strategies have been successfully applied to design novel inhibitors for various targets, including protein kinases like VEGFR2 and EGFR. mdpi.comrsc.org
Preclinical Biological Activities and Structure Activity Relationships Sar of 1,3,4 Oxadiazol 2 Amine Hydrochloride Derivatives
Spectrum of Preclinical Biological Activities
Receptor Agonism (e.g., Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors)
Derivatives of 1,3,4-oxadiazol-2-amine (B1211921) have been identified as potent full agonists of the alpha-7 (α7) nicotinic acetylcholine receptor (nAChR). nih.govresearchgate.net Systematic exploration of the structure-activity relationships of a series of compounds with a 1,3,4-oxadiazol-2-amine core has been conducted to optimize both potency at the α7 nAChR and selectivity against off-target interactions, such as with the hERG channel. researchgate.net This research led to the identification of specific compounds that demonstrated efficacy in cognitive enhancement models, highlighting the therapeutic potential of this chemical class for neurological disorders. researchgate.net
Antioxidant Activity and Mechanisms
Derivatives of 1,3,4-oxadiazole (B1194373) exhibit significant antioxidant properties, primarily through free radical scavenging mechanisms. scispace.comrsc.orgnih.gov Theoretical and experimental studies have elucidated the mechanisms behind this activity, which include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.netnih.gov
The structure-activity relationship (SAR) for the antioxidant activity of these derivatives has been investigated. The presence of electron-donating groups, such as amine or hydroxyl moieties on phenyl rings attached to the oxadiazole core, has been shown to significantly enhance antioxidant capacity. nih.govresearchgate.net This is attributed to the stabilization of the resulting radical through resonance. scispace.comrsc.org For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with some compounds showing activity comparable to standard antioxidants like ascorbic acid. scispace.comtandfonline.commdpi.comnih.gov
The antioxidant potential of these compounds has been evaluated using various in vitro assays, including DPPH, nitric oxide (NO), and hydroxyl (OH) radical scavenging, as well as ferric ion reducing capacity. scispace.comrsc.orgtandfonline.comnih.gov The results from these studies underscore the potential of 1,3,4-oxadiazole derivatives to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.govnih.govresearchgate.net
Table 1: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
|---|---|---|---|---|---|
| Compound 2 | DPPH Scavenging | 23.07 ± 0.27 | Diclofenac Sodium | 90.21 ± 0.77 | tandfonline.com |
| Compound 14b | DPPH Scavenging | 15.15 µg/mL | Ascorbic Acid | - | tandfonline.com |
| Diacylhydrazine 6h | DPPH Scavenging | - | - | - | scispace.comrsc.org |
| 1,3,4-Oxadiazole 7e | DPPH Scavenging | - | - | - | scispace.comrsc.org |
| Derivative 40c | DPPH Scavenging | Strongest activity | Ascorbic Acid | 0.022 mM | mdpi.com |
| Derivative Ox-6f | DPPH Scavenging | 25.35 µg/mL | Ascorbic Acid | 6.13 µg/mL | nih.gov |
| Derivative Ox-6f | NO Scavenging | 27.32 µg/mL | Ascorbic Acid | 19.81 µg/mL | nih.gov |
Anti-inflammatory and Analgesic Effects
A significant body of research has demonstrated the anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives. mdpi.combrieflands.comnih.govopenmedicinalchemistryjournal.comresearchgate.netijpsjournal.com The mechanism of action for the anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.comcore.ac.uk The planar and aromatic nature of the 1,3,4-oxadiazole ring allows it to act as a linker, providing the appropriate orientation for binding to the active site of COX-2. nih.gov
Structure-activity relationship studies have revealed that substitutions at the 2 and 5 positions of the oxadiazole ring are crucial for anti-inflammatory activity. brieflands.com For example, the presence of a sulfur moiety or specific aryl groups can enhance potency. nih.gov In various preclinical models, such as the carrageenan-induced rat paw edema assay, certain 1,3,4-oxadiazole derivatives have exhibited anti-inflammatory activity comparable or even superior to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, diclofenac, and ibuprofen. mdpi.combrieflands.comijpsjournal.comnih.govresearchgate.net
The analgesic activity of these compounds has been evaluated in models like the acetic acid-induced writhing test. ijpsjournal.comnih.gov Several derivatives have shown significant antinociceptive effects, with some demonstrating higher potency than standard analgesics. nih.govijpsjournal.comnih.gov The development of 1,3,4-oxadiazole derivatives as anti-inflammatory and analgesic agents holds promise for creating new therapeutics with potentially improved safety profiles compared to traditional NSAIDs. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Biological Activity | Model | Efficacy | Standard Drug | Standard Efficacy | Source |
|---|---|---|---|---|---|---|
| C4 and C7 | Anti-inflammatory | Carrageenan-induced rat paw edema | Good response | Indomethacin | - | brieflands.com |
| 21c and 21i | Anti-inflammatory | Carrageenan-induced rat paw edema | 59.5% and 61.9% inhibition | Indomethacin | 64.3% inhibition | mdpi.com |
| 150 | Analgesic | - | 81.86% maximal activity | Diclofenac Sodium | - | nih.gov |
| 151 | Analgesic | - | 70.37% maximal activity | Ibuprofen | 73.52% maximal activity | nih.gov |
| Ox-6f | Anti-inflammatory | - | 74.16% inhibition | Ibuprofen | 84.31% inhibition | nih.gov |
| Compound 8 | Analgesic | Acetic acid-induced writhing | Potent | Indomethacin | - | nih.gov |
| Compound 8 and 12 | Anti-inflammatory | Carrageenan-induced rat paw edema | 33-43% inhibition | Indomethacin | - | nih.gov |
Antiviral Potentials
The 1,3,4-oxadiazole scaffold is considered a privileged structure in the development of antiviral agents, with derivatives showing activity against a wide range of viruses. nih.govresearchgate.netarkat-usa.org These include human immunodeficiency virus (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), herpes simplex virus (HSV), and influenza virus. nih.govnih.gov The antiviral drug Raltegravir, an HIV integrase inhibitor, contains a 1,3,4-oxadiazole moiety, underscoring the clinical relevance of this heterocyclic system. mdpi.comnih.gov
The introduction of the 1,3,4-oxadiazole ring into molecules can improve their pharmacokinetic properties, such as polarity, flexibility, and metabolic stability, which are crucial for effective antiviral drugs. nih.govresearchgate.net Research has focused on synthesizing novel derivatives and evaluating their efficacy against various viral targets. For example, some derivatives have shown potent inhibitory activity against the dengue virus NS5 polymerase, an essential enzyme for viral replication. nih.gov In other studies, newly synthesized 1,3,4-oxadiazole-derived compounds demonstrated high virucidal activity against the avian coronavirus infectious bronchitis virus (IBV). nih.govresearchgate.net Specifically, a phosphonate (B1237965) derivative and its corresponding phosphonic acid strongly inhibited IBV infectivity at low micromolar concentrations. nih.govresearchgate.net
Modulation of Inflammasome Pathways (e.g., NLRP3 Inhibition)
Recent research has highlighted the role of 1,3,4-oxadiazole derivatives in modulating inflammatory pathways, specifically through the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. unito.it The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. nih.gov
A novel 1,3,4-oxadiazol-2-one derivative, identified as INF200, has been developed as a potent NLRP3 inhibitor. unito.it This compound was shown to prevent NLRP3-dependent pyroptosis and reduce IL-1β release in human macrophages. In preclinical models of diet-induced metabolic inflammation, INF200 demonstrated beneficial cardiometabolic effects, including improved glucose and lipid profiles, and attenuated systemic inflammation. unito.it Mechanistically, it was found to reduce NLRP3 activation, inflammation, and oxidative stress in the heart following ischemia-reperfusion injury. unito.it These findings suggest that 1,3,4-oxadiazole-based NLRP3 inhibitors represent a promising therapeutic strategy for a range of inflammatory conditions.
Mechanistic Investigations of Biological Action
Identification of Molecular Targets
The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with a wide array of molecular targets. nih.gov In the context of anticancer activity, these compounds have been shown to inhibit various enzymes that are crucial for cancer cell proliferation. These targets include thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, and telomerase. nih.govbohrium.comresearchgate.net By inhibiting these enzymes, 1,3,4-oxadiazole derivatives can disrupt DNA synthesis and repair, alter gene expression, and interfere with chromosome maintenance in cancer cells.
For their anti-inflammatory effects, a primary molecular target is the cyclooxygenase (COX) enzyme, with many derivatives showing selective inhibition of the inducible COX-2 isoform over the constitutive COX-1. nih.gov This selective inhibition is believed to be responsible for their anti-inflammatory and analgesic effects while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
In the realm of antiviral activity, specific molecular targets include viral enzymes like the HIV-1 integrase and the dengue virus NS5 polymerase. arkat-usa.orgnih.gov The ability of the 1,3,4-oxadiazole ring to act as a bioisosteric replacement for amide or ester groups allows for effective binding to the active sites of these viral enzymes. nih.govresearchgate.net As discussed previously, the α7 nicotinic acetylcholine receptor and the NLRP3 inflammasome have been identified as key molecular targets for the cognitive-enhancing and specific anti-inflammatory activities of certain 1,3,4-oxadiazole derivatives, respectively. researchgate.netunito.it
Elucidation of Molecular Interactions and Binding Modes
The biological activity of 1,3,4-oxadiazole derivatives is deeply rooted in their ability to interact with specific biological targets. Molecular docking studies have been instrumental in elucidating these interactions at the atomic level. The 1,3,4-oxadiazole ring itself is recognized as a bioisostere of amide and ester groups, capable of participating in hydrogen bonding interactions with receptors, which can significantly contribute to its pharmacological activity. nih.gov
Computational docking studies on various derivatives have revealed key binding modes. For instance, in the context of antibacterial activity, docking studies showed that potent 1,3,4-oxadiazole derivatives have a good binding affinity to bacterial target proteins, such as peptide deformylase. nih.govmdpi.com These studies help in understanding the interactions between the active compounds and the amino acid residues within the active site of the enzyme. nih.gov Similarly, for derivatives designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, molecular docking indicates that the compounds interact non-covalently with the enzymes, effectively blocking entry into the enzyme gorge and catalytic site, respectively. nih.gov The heterocyclic oxadiazole ring, along with its substituents, engages in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex and are crucial for inhibitory activity. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,3,4-oxadiazole derivatives influences their biological activity. These studies analyze the effects of modifying different parts of the molecule to optimize potency and selectivity.
The nature and position of substituents on the 1,3,4-oxadiazole scaffold dramatically affect the biological potency and selectivity of the derivatives. Research across various therapeutic targets has established several key SAR trends.
For antimicrobial activity , the substituents on an aryl ring attached to the oxadiazole core are critical. In one series of 5-aryl-1,3,4-oxadiazole-2-thiols, antitubercular activity was found to increase in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH, highlighting the impact of different halogens and the hydroxyl group at the para position. mdpi.com In another study, methoxyl substituents were found to be key for enhancing antimycobacterial activity. mdpi.com The length of an alkyl substituent can also be a determining factor; for N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, the most active antitubercular compounds possessed alkyl chains with 10 to 12 carbon atoms. mdpi.com
In the context of anticancer activity , SAR studies revealed that halogen substituents, particularly at the para position of a phenyl ring linked to the oxadiazole core, tend to decrease the anticancer potential. mdpi.com Conversely, the presence of electron-donating groups (EDGs) on the phenyl ring was shown to increase the anticancer potential of the designed derivatives. mdpi.com
For cholinesterase inhibition , the size and nature of the substituent are crucial. For a series of 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines, more bulky substituents on the aryl ring (e.g., tert-butyl, dimethylamino) led to a higher IC50 value (lower potency) against AChE. nih.gov Among derivatives with a 4-substituted phenyl ring, a methyl group (p-tolyl) was found to be optimal for BChE inhibition, while its replacement with hydrogen, methoxy, or tert-butyl groups led to decreased activity. nih.gov
The following table summarizes the inhibitory concentrations of selected 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amine derivatives against cholinesterases, illustrating the influence of the aryl substituent.
| Compound ID | Aryl Substituent (R) | AChE IC50 (µM) | BChE IC50 (µM) |
| 3a | 4-H (Phenyl) | 40.1 | >105 |
| 3b | 4-Me (p-tolyl) | 36.4 | 89.97 |
| 3c | 4-OMe | 33.9 | >105 |
| 3d | 4-tBu | 47.9 | >105 |
| 3g | 4-F | 37.0 | >105 |
| 3i | 4-Br | 39.8 | >105 |
| 3j | 4-I | 37.9 | >105 |
| 3k | 4-NO2 | 60.1 | >105 |
Data sourced from literature. nih.gov
Beyond specific substituents, broader structural features such as molecular rigidity, flexibility, planarity, and steric hindrance play a significant role in the biological activity of 1,3,4-oxadiazole derivatives.
Planarity is an important feature of the 1,3,4-oxadiazole ring itself, which is an aromatic, and therefore planar, system. This planarity can facilitate π-π stacking interactions with aromatic residues in enzyme active sites or receptor binding pockets. researchgate.net The planarity of bis(1,3,4-oxadiazole) skeletons has been noted as a key feature contributing to the properties of certain compounds in materials science, a principle that extends to their interaction with biological macromolecules. acs.org
Flexibility versus Rigidity is a critical balance in drug design. The introduction of flexible linkers, such as long alkyl chains, can allow a molecule to adopt different conformations to better fit into a binding site. This is exemplified by the N-dodecyl derivatives active against M. tuberculosis, where the long, flexible chain was crucial for activity. mdpi.com Conversely, incorporating the oxadiazole ring into a more rigid framework can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding.
Steric hindrance significantly impacts molecular interactions. As observed in cholinesterase inhibitors, bulky substituents on the aryl ring can sterically clash with the amino acid residues of the enzyme's active site, preventing optimal binding and reducing inhibitory potency. nih.gov This demonstrates that while lipophilicity and electronic properties are important, the sheer size and spatial arrangement of substituents can be a limiting factor for activity. Careful modulation of steric bulk is therefore essential in the design of potent 1,3,4-oxadiazol-2-amine derivatives.
Applications in Materials Science and Emerging Technologies
Optoelectronic and Photonic Materials
The unique electronic structure of the 1,3,4-oxadiazole (B1194373) ring allows for its incorporation into a variety of materials that interact with light and electricity. These compounds are known for high photoluminescence quantum yields and are frequently used in the development of organic light-emitting diodes (OLEDs), laser dyes, optical brighteners, and scintillators. mdpi.comlifechemicals.com
The electron-deficient character of the 1,3,4-oxadiazole ring makes its derivatives excellent electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. rsc.orgacs.orguni-augsburg.de By facilitating the injection and transport of electrons, these compounds significantly improve the efficiency and performance of OLED devices. uni-augsburg.deresearchgate.net
One of the most widely studied oxadiazole-based ETMs is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD). acs.orgresearchgate.net The inclusion of a PBD layer in early OLED designs increased device efficiency by a factor of 104 compared to devices without it. acs.org PBD and similar derivatives like 2,5-bis(4-naphthyl)-1,3,4-oxadiazole (BND) exhibit electron mobilities of approximately 2 × 10⁻⁵ cm²/Vs at high electric fields, which accounts for their effectiveness. acs.org
Polymers incorporating the 1,3,4-oxadiazole moiety, either in the main chain or as pendant groups, have also been developed to enhance electron transport and act as blue-light-emitting materials. uni-augsburg.deresearchgate.netacs.org These polymers often exhibit good solubility in organic solvents, allowing for the creation of high-quality thin films essential for device fabrication. fao.org The introduction of fluorine atoms to the phenyl rings of 2,5-diphenyl-1,3,4-oxadiazole (PPD) has been shown to improve electron affinity, further enhancing its suitability for electron transport in OLEDs. tandfonline.com
Table 1: Performance of Selected Oxadiazole-Based Electron Transport Materials in OLEDs
| Compound | Role | Key Performance Metric | Reference |
|---|---|---|---|
| PBD | Electron Transport Layer | Increased device efficiency by 104x | acs.org |
| BND | Electron Transport Layer | Electron mobility of ~2 × 10⁻⁵ cm²/Vs | acs.org |
| PDPy-2,6 | Electron Conducting/Hole-Blocking | External Quantum Efficiency (EQE) of 0.14% | rsc.org |
The inherent fluorescence of 1,3,4-oxadiazole derivatives makes them suitable for use as laser dyes and optical brighteners. mdpi.comlifechemicals.com These compounds can absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect on materials. nih.govresearchgate.net
Symmetrical stilbene optical brighteners containing the 1,3,4-oxadiazole unit exhibit strong blue fluorescence with high quantum yields. nih.gov For instance, certain novel oxadiazole-based stilbene compounds have demonstrated fluorescence quantum yields in dimethylformamide (DMF) as high as 0.86 and 0.75. nih.gov The fluorescence properties can be tuned by altering the substituents on the aromatic rings attached to the oxadiazole core. researchgate.net Furthermore, compounds such as 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole are noted for their high photoluminescence quantum efficiency, a key characteristic for laser dyes. medchemexpress.com
The ability of 1,3,4-oxadiazole derivatives to emit light upon exposure to ionizing radiation makes them effective as scintillators, which are materials used for radiation detection. mdpi.comtandfonline.com The heterocyclic groups can influence the spectral properties of the conjugated system, affecting their scintillation performance. tandfonline.com The electron deficiency of the oxadiazole ring provides an excellent scaffold for creating luminescent compounds, which can be fine-tuned by attaching electron-donating or electron-withdrawing groups to extend the π-system. umn.edu This has led to their use in the development of fluorescent frameworks and chemosensors. umn.edu
Derivatives of 1,3,4-oxadiazole are utilized in the formulation of photosensitive materials. These materials can undergo chemical or physical changes upon exposure to light, making them useful in applications like photolithography and data storage. researchgate.net For instance, 1,3,4-oxadiazole-based photosensitizers with various electron-donating moieties have been synthesized for use in dye-sensitized solar cells (DSSCs). researchgate.net The oxadiazole unit often acts as an electron transport component in these systems, helping to reduce operating voltages and improve device performance. researchgate.net
Advanced Polymer Systems
The incorporation of the rigid and stable 1,3,4-oxadiazole ring into polymer backbones leads to materials with exceptional thermal and chemical resistance. academiaromana-is.roresearchgate.net These high-performance polymers are valued for their strength, dimensional stability, and durability in demanding applications. researchgate.net
Polymers containing 1,3,4-oxadiazole rings, known as poly(1,3,4-oxadiazole)s (PODs), are a significant class of heat-resistant polymers. mdpi.comlifechemicals.com The aromatic structure of these polymers provides high thermal stability, making them suitable for applications requiring thermal insulation. lifechemicals.comresearchgate.net Aromatic polyamides and poly(1,3,4-oxadiazole-amide)s exhibit high thermal resistance and good hydrolytic stability. nih.gov The introduction of the oxadiazole ring into aramid structures can further enhance the thermal properties of the resulting copolymers. nih.gov The exceptional thermal and chemical stability of the oxadiazole linkage has also been utilized to create cross-linked polymer electrolytes for high-temperature fuel cells, capable of stable operation at temperatures up to 220 °C. rsc.org
Table 2: Thermal Properties of Polymers Containing 1,3,4-Oxadiazole Units
| Polymer Type | Key Thermal Property | Application | Reference |
|---|---|---|---|
| Poly(p-phenylene-1,3,4-oxadiazole) Copolymers | High thermal stability | High-tensile films and fibers | researchgate.net |
| Aromatic Poly(1,3,4-oxadiazole-amide)s | High thermal decomposition temperatures | Thermally stable nanoparticles | nih.gov |
| Cross-linked Polyether Electrolytes | Stable operation up to 220 °C | High-temperature PEM fuel cells | rsc.org |
Sensing Technologies
The 1,3,4-oxadiazole moiety is a key component in the design of chemosensors due to its ability to participate in coordination with metal ions, often resulting in a detectable optical response.
Metal-Ion Chemosensors
Derivatives based on the 1,3,4-oxadiazole scaffold have been successfully developed as selective and sensitive chemosensors for various metal ions. These sensors typically operate through mechanisms like photoinduced electron transfer (PET), where the coordination of a metal ion with the sensor molecule alters its electronic properties and leads to a change in fluorescence or color.
One study detailed the preparation of a 2-amino-5-substituted-1,3,4-oxadiazole derivative that demonstrated significant sensing ability for Nickel(II) ions. researchgate.net The sensor exhibited a binding constant of 1.04 × 10⁵ M⁻¹ and could detect Ni²⁺ at a minimum concentration of 9.4 μM. The binding stoichiometry between the oxadiazole sensor and Ni²⁺ ions was determined to be 2:1. researchgate.net
Similarly, another 1,3,4-oxadiazole-based fluorescent chemosensor was designed for the selective detection of Zn²⁺ in aqueous solutions. mdpi.com This sensor showed a prominent fluorescence enhancement specifically in the presence of zinc ions. In a different application, a colorimetric chemosensor featuring the 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol structure was developed for the detection of Fe³⁺ ions. This sensor produced an immediate color change from yellow to black upon interacting with Fe³⁺, with a detection limit of 3 μM and a 1:1 binding stoichiometry.
Table 1: Performance of 1,3,4-Oxadiazole-Based Metal-Ion Chemosensors
| Target Ion | Sensor Type | Detection Limit (LOD) | Binding Constant (K) | Stoichiometry (Sensor:Ion) |
|---|---|---|---|---|
| Ni²⁺ | Fluorescence | 9.4 μM | 1.04 × 10⁵ M⁻¹ | 2:1 |
| Zn²⁺ | Fluorescence | - | - | - |
| Fe³⁺ | Colorimetric | 3 μM | 1.8 × 10³ M⁻¹ | 1:1 |
High-Energy Materials and Explosives
The inherent stability and nitrogen-rich nature of the 1,3,4-oxadiazole ring make it an excellent structural motif for the creation of advanced energetic materials. wikipedia.org It serves as an "explosophore" that provides a good balance between high energy content and stability, a critical requirement for modern explosives. wikipedia.org Consequently, energetic materials incorporating the 1,3,4-oxadiazole skeleton are considered promising candidates for next-generation heat-resistant and insensitive explosives. wikipedia.orgchemicalbook.com
Development of Heat-Resistant Explosives
The demand for energetic materials that can perform reliably at high temperatures has driven research into thermally stable compounds. 1,3,4-Oxadiazole-based materials have shown exceptional thermal stability. For instance, C–C bond bridged polyazole energetic materials incorporating the 1,3,4-oxadiazole ring have been synthesized and characterized. nih.gov Two such compounds, designated 3a and 3b, exhibited excellent thermal stabilities with decomposition temperatures (Tdec) of 338 °C and 368 °C, respectively. nih.gov These values are significantly higher than that of the conventional heat-resistant explosive hexanitrostilbene (HNS), which has a Tdec of 318 °C. nih.gov
Design of Insensitive Explosives
Safety is a primary concern in the handling and application of explosives. Insensitive explosives are designed to be less susceptible to accidental detonation from stimuli such as impact or friction. The 1,3,4-oxadiazole structure contributes to reduced sensitivity in energetic compounds. The aforementioned compounds 3a and 3b not only showed high thermal stability but also desirable low sensitivities, with impact sensitivities (IS) greater than 40 J and friction sensitivities (FS) greater than 360 N. nih.gov This performance is superior to HNS (IS = 5 J, FS = 240 N). nih.gov Another derivative, a hydroxylammonium salt of a 1,3,4-oxadiazole-bridged furazan, has been identified as a potential high-performance insensitive explosive with an impact sensitivity of 17.4 J and a friction sensitivity of 330 N, coupled with excellent detonation performance. chemicalbook.com
Table 2: Comparison of Energetic Properties of 1,3,4-Oxadiazole Derivatives and Standard Explosives
| Compound | Decomposition Temp. (Tdec) | Impact Sensitivity (IS) | Friction Sensitivity (FS) | Detonation Velocity (Dv) | Detonation Pressure (P) |
|---|---|---|---|---|---|
| Compound 3a | 338 °C | > 40 J | > 360 N | 8099 m s⁻¹ | 27.14 GPa |
| Compound 3b | 368 °C | > 40 J | > 360 N | 8054 m s⁻¹ | 26.53 GPa |
| Hydroxylammonium salt 8 | - | 17.4 J | 330 N | 9101 m s⁻¹ | 37.9 GPa |
| HNS (Standard) | 318 °C | 5 J | 240 N | 7612 m s⁻¹ | 24.30 GPa |
| RDX (Standard) | 210 °C | 7.4 J | 120 N | 8750 m s⁻¹ | 34.00 GPa |
Information-Storage Devices
The application of 1,3,4-oxadiazole derivatives extends to the field of electronic information storage. Research has shown that these compounds can influence the electrical properties of polymer-based memory devices. Specifically, the addition of an oxadiazole small molecule to a polymethyl methacrylate (PMMA) matrix was found to trigger a conversion in memory behavior. researchgate.net
In this study, a device with a pure PMMA layer exhibited nonvolatile write-once-read-many (WORM) memory characteristics. However, when the oxadiazole compound was incorporated into the PMMA layer, the device's behavior shifted to that of volatile static random access memory (SRAM). researchgate.net It is suggested that the oxadiazole molecules form an internal electrode and create a channel for charge transfer, which facilitates both the transfer and back-transfer of charge. This modification of the material's electrical properties demonstrates the potential of 1,3,4-oxadiazole derivatives to be used in tunable resistive random-access memory (RRAM) devices. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1,3,4-Oxadiazol-2-amine (B1211921) hydrochloride. Each technique offers unique insights into the compound's atomic and molecular properties.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,3,4-Oxadiazol-2-amine hydrochloride, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. The protonation of the amine group in the hydrochloride salt may cause shifts and broadening of the N-H stretching bands.
Based on data from related 1,3,4-oxadiazole (B1194373) structures, the following vibrational frequencies are anticipated. researchgate.netmdpi.com The C=N stretching vibration of the oxadiazole ring is a key indicator, as are the vibrations associated with the C-O-C ether linkage within the ring. The primary amine group gives rise to characteristic N-H stretching and bending vibrations.
Table 1: Expected FTIR Spectral Data for 1,3,4-Oxadiazol-2-amine Moiety
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3350 - 3450 |
| C-H Stretch | Oxadiazole Ring | ~3060 |
| C=N Stretch | Oxadiazole Ring | 1625 - 1645 |
| C-O-C Stretch | Oxadiazole Ring | 1110 - 1180 |
Note: The presence of the hydrochloride salt may lead to the appearance of broad absorptions in the 2400-3200 cm⁻¹ region due to the ammonium (B1175870) salt (R-NH₃⁺).
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the protons of the amine group are expected to appear as a broad signal due to proton exchange and quadrupolar effects of the nitrogen atom. The chemical shift of the C-H proton on the oxadiazole ring would be a key diagnostic signal.
The ¹³C NMR spectrum provides information on the carbon framework. The two carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at distinct chemical shifts in the downfield region, typically between 160 and 170 ppm, reflecting their electron-deficient nature. mdpi.com
Table 2: Predicted NMR Spectral Data for this compound
| Spectrum | Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | -NH₂ (as -NH₃⁺) | Broad signal, variable | Chemical shift and appearance are highly dependent on solvent and concentration. |
| ¹H NMR | C5-H | Downfield region | Specific shift depends on the electronic environment. |
| ¹³C NMR | C2 (attached to amine) | 164 - 168 |
Note: Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or D₂O. The values are predictive and based on analyses of similar 1,3,4-oxadiazole structures. nih.govresearchgate.net
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the analysis would typically be performed on the free base, 1,3,4-Oxadiazol-2-amine, after the removal of HCl. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the free base (C₂H₃N₃O).
The fragmentation of the 1,3,4-oxadiazole ring is a characteristic process that aids in structural confirmation. Common fragmentation pathways for oxadiazole rings involve cleavage of the N-N and C-O bonds. researchgate.net
Table 3: Expected Mass Spectrometry Data for 1,3,4-Oxadiazol-2-amine (Free Base)
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | C₂H₃N₃O | 99.03 | Molecular Ion |
| [M - N₂H]⁺ | C₂H₂NO | 68.01 | Loss of Diazenyl group |
Note: This data is predictive. The exact fragmentation pattern would be determined via techniques like Electron Ionization (EI) MS.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. While it provides limited structural information, it is crucial for the development of quantitative analytical methods, such as HPLC assays. By scanning the UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile), the wavelength of maximum absorbance (λmax) can be determined. nih.gov This λmax is then used for detection in chromatographic analyses to ensure maximum sensitivity and accuracy. For substituted 1,3,4-oxadiazole derivatives, absorption bands are typically observed in the 230-420 nm range. thieme-connect.comresearchgate.net
Table 4: Representative UV-Vis Data for Method Development
| Parameter | Value | Significance |
|---|---|---|
| Solvent | Methanol / Acetonitrile (B52724) | Typical solvent for UV-Vis analysis. |
Chromatographic Techniques for Purity and Stability Profiling
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and degradation products, thereby allowing for accurate purity assessment and stability studies.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the premier technique for assessing the purity of this compound. In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.
A validated RP-HPLC method can separate the polar this compound from less polar impurities. The method would be optimized by adjusting the mobile phase composition (e.g., the ratio of an aqueous buffer like orthophosphoric acid to an organic solvent like acetonitrile or methanol), flow rate, and column temperature to achieve optimal separation and peak shape. thieme-connect.com Detection is typically performed using a photodiode array (PDA) or UV detector set at the predetermined λmax. This technique is also central to forced degradation studies, where it is used to separate and quantify the parent compound from products formed under stress conditions (e.g., acid, base, oxidation, heat, light). thieme-connect.com
Table 5: Typical RP-HPLC Method Parameters for Analysis of 1,3,4-Oxadiazole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and aqueous buffer (e.g., 0.1% Orthophosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at λmax (e.g., 235 nm) |
Note: These are representative conditions based on methods developed for similar compounds and would require specific optimization for this compound. thieme-connect.com
Forced Degradation Studies for Stability Determination
Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop stability-indicating analytical methods. For 1,3,4-oxadiazole derivatives, various studies have been conducted to understand their behavior under different stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. These studies are essential for identifying potential degradants and ensuring the stability, efficacy, and safety of the final product.
The stability-indicating capacity of an analytical method is its ability to accurately measure the active ingredient in the presence of its degradation products. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV or photodiode array (PDA) detection, is the most common technique for this purpose.
Hydrolytic Degradation
Hydrolytic degradation studies are performed under acidic, alkaline, and neutral conditions. Typically, the compound is dissolved in solutions of hydrochloric acid (for acidic hydrolysis) and sodium hydroxide (B78521) (for alkaline hydrolysis) and heated for a specific duration.
One study on a substituted 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, demonstrated its relative stability. thieme-connect.comresearchgate.net Under acidic conditions (0.1 N HCl), a notable percentage of the compound degraded. researchgate.net In contrast, the compound showed less degradation under alkaline conditions (0.1 N NaOH). researchgate.net Another study on 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol found it to be extensively decomposed in alkaline-hydrolytic conditions. nih.gov Similarly, 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) was observed to degrade over time under acidic conditions. researchgate.net
Table 1: Representative Hydrolytic Degradation of 1,3,4-Oxadiazole Derivatives
| Stress Condition | Reagent | Duration/Temperature | Degradation (%) |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl | Not Specified | 34.72 |
Note: The data presented is a representative example from a study on a specific 1,3,4-oxadiazole derivative and may not be directly applicable to this compound.
Oxidative Degradation
Oxidative degradation is typically investigated using hydrogen peroxide (H₂O₂). The results for 1,3,4-oxadiazole derivatives vary depending on the concentration of H₂O₂ and the specific substituents on the oxadiazole ring.
For instance, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine showed minimal degradation when subjected to 3% H₂O₂. thieme-connect.comresearchgate.net In another case, 5-benzyl-1,3,4-oxadiazole-2-thiol was completely oxidized in the presence of 35% H₂O₂, with significant degradation (58.47%) observed even with 3% H₂O₂. researchgate.net The compound 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol also underwent extensive decomposition under oxidative stress. nih.gov
Table 2: Representative Oxidative Degradation of 1,3,4-Oxadiazole Derivatives
| Stress Condition | Reagent | Duration/Temperature | Degradation (%) |
|---|
Note: The data presented is a representative example from a study on a specific 1,3,4-oxadiazole derivative and may not be directly applicable to this compound.
Thermal and Photolytic Degradation
Thermal stability is assessed by exposing the solid drug substance or a solution to elevated temperatures. Photostability is evaluated by exposing the compound to light, typically a combination of visible and UV light, as per ICH guidelines.
In a study of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, significant degradation was observed under thermal (60°C for 24 hours) and humidity (room temperature for 7 days) conditions. researchgate.net However, the compound was found to be resistant to photolysis in neutral and acidic environments. thieme-connect.comresearchgate.net Conversely, 5-benzyl-1,3,4-oxadiazole-2-thiol showed a small amount of degradation (1.09%) after 48 hours at 80°C but was completely degraded upon UV exposure. researchgate.net The compound 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol was also found to be resistant to photolysis in acidic and neutral conditions but was susceptible to degradation under dry heat. nih.gov
Table 3: Representative Thermal and Humidity Degradation of a 1,3,4-Oxadiazole Derivative
| Stress Condition | Condition | Duration | Degradation (%) |
|---|---|---|---|
| Thermal Degradation | 60°C | 24 hours | 52.42 |
Note: The data presented is a representative example from a study on a specific 1,3,4-oxadiazole derivative and may not be directly applicable to this compound.
The findings from these forced degradation studies are crucial for establishing the intrinsic stability of the 1,3,4-oxadiazole core and its derivatives. The developed stability-indicating methods, validated for parameters such as accuracy, precision, linearity, and specificity, are then suitable for quality control and stability testing during the drug development process. thieme-connect.comnih.gov
Future Perspectives and Research Directions
Design and Synthesis of Novel Scaffolds with Enhanced Properties
The design and synthesis of new 1,3,4-oxadiazole (B1194373) derivatives with improved efficacy and specificity remain a primary research focus. A key strategy involves the creation of hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacologically active moieties. This approach aims to develop compounds with dual or synergistic therapeutic effects. For instance, the incorporation of different heterocyclic rings at the second and fifth positions of the oxadiazole ring has been shown to enhance the biological profile of these compounds. nih.gov
Furthermore, structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of these novel scaffolds. openmedicinalchemistryjournal.com By systematically modifying the substituents on the oxadiazole ring, researchers can identify the key structural features responsible for a desired biological activity and rationally design more potent and selective compounds. The synthesis of extensive compound libraries for high-throughput screening is an effective approach to discovering new lead compounds with enhanced properties. nih.gov
Exploration of Undiscovered Biological Targets and Mechanisms
While 1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, there is still vast potential for discovering new therapeutic applications. nih.govmdpi.com Future research will likely focus on identifying and validating novel biological targets for these compounds. This exploration could lead to the development of first-in-class drugs for a variety of diseases.
A deeper understanding of the mechanisms of action of 1,3,4-oxadiazole derivatives is also a critical area for future investigation. Elucidating how these compounds interact with their biological targets at a molecular level will enable the rational design of more effective and safer drugs. Techniques such as molecular docking and target-based screening can aid in identifying the specific proteins or enzymes that these compounds interact with. nih.gov
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental approaches is revolutionizing drug discovery and development. For 1,3,4-oxadiazole derivatives, the integration of advanced computational tools is expected to play an increasingly important role in their rational design. rsc.org In silico methods such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and virtual screening can be used to predict the biological activity of novel compounds and to identify promising candidates for synthesis and experimental testing. researchgate.netnih.gov
These computational approaches, when combined with experimental validation, can significantly accelerate the drug discovery process and reduce the costs associated with traditional trial-and-error methods. For example, computational studies can help in understanding the binding interactions between 1,3,4-oxadiazole derivatives and their target proteins, providing valuable insights for the design of more potent inhibitors. nih.gov
Expansion into Emerging Material Science Applications and Niche Technologies
Beyond their therapeutic applications, 1,3,4-oxadiazole derivatives possess unique photophysical and electronic properties that make them attractive candidates for various material science applications. researchgate.net These compounds have shown promise as electron-transporting and emitting materials in organic light-emitting diodes (OLEDs). rsc.org Their excellent thermal and chemical stability, coupled with high photoluminescence quantum yields, are key attributes for these applications. researchgate.net
Future research is expected to explore the potential of 1,3,4-oxadiazoles in other emerging technologies, such as organic solar cells, liquid crystals, and fluorescent sensors. researchgate.netroutledge.com The ability to tune the optical and electronic properties of these materials through synthetic modifications opens up a wide range of possibilities for their use in advanced electronic and photonic devices. researchgate.net
Addressing Challenges in Compound Synthesis and Derivatization
Despite the numerous synthetic methods available for the preparation of 1,3,4-oxadiazoles, challenges still exist, particularly in the synthesis of complex and highly functionalized derivatives. nih.gov The development of more efficient, versatile, and environmentally friendly synthetic methodologies is a key area for future research. This includes the exploration of novel catalysts, reaction conditions, and purification techniques.
Overcoming the challenges associated with the derivatization of the 1,3,4-oxadiazole ring is also crucial for expanding the chemical space of these compounds. The development of new synthetic routes that allow for the selective modification of different positions on the oxadiazole ring will enable the creation of a wider range of derivatives with diverse biological and material properties. openmedicinalchemistryjournal.com
Interactive Data Table of Research Findings
Below is a summary of key research findings related to the future perspectives of 1,3,4-oxadiazole derivatives.
| Research Area | Key Findings | Potential Impact |
| Novel Scaffolds | Hybrid molecules combining 1,3,4-oxadiazole with other pharmacophores exhibit enhanced biological activity. nih.gov | Development of dual-action or synergistic drugs. |
| Biological Targets | 1,3,4-Oxadiazoles demonstrate a broad spectrum of biological activities against various pathogens and diseases. nih.govmdpi.com | Discovery of new therapeutic applications and first-in-class drugs. |
| Computational Design | In silico methods like QSAR and molecular docking accelerate the rational design of potent 1,3,4-oxadiazole derivatives. rsc.orgresearchgate.net | More efficient and cost-effective drug discovery process. |
| Material Science | 1,3,4-Oxadiazole derivatives are promising materials for OLEDs due to their electronic and photophysical properties. rsc.org | Advancements in organic electronics and photonics. |
| Synthesis Challenges | The development of efficient and green synthetic methods is crucial for accessing diverse 1,3,4-oxadiazole derivatives. nih.gov | Expansion of the chemical diversity and accessibility of these compounds. |
Q & A
Basic: What are the key considerations in synthesizing 1,3,4-Oxadiazol-2-amine hydrochloride derivatives to ensure high purity and yield?
Methodological Answer:
- Reagent Selection : Use FeCl₂·4H₂O in ethanol for cyclization reactions to form the oxadiazole core, as demonstrated in the synthesis of N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride .
- Purification : Recrystallize the product from methanol to remove unreacted starting materials and byproducts, ensuring ≥95% purity .
- Characterization : Validate structural integrity using ¹H-NMR (e.g., δ 8.74 ppm for pyridinyl protons) and ¹³C-NMR (e.g., δ 158.23 ppm for oxadiazole carbons). Confirm NH stretches via FTIR (3039–3129 cm⁻¹) .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of 1,3,4-Oxadiazol-2-amine derivatives?
Methodological Answer:
- ¹H/¹³C-NMR : Identify substituent-specific signals, such as methylene protons (δ 2.40–2.51 ppm) and aromatic protons (δ 7.60–8.76 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons .
- FTIR : Detect functional groups like -NH (3039–3129 cm⁻¹), C=O (1727 cm⁻¹), and C-O-C (1047 cm⁻¹) in the oxadiazole ring .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z 289.5 [M+1]⁺ for compound 3c) and fragmentation patterns using ESI-MS .
Advanced: How can researchers design experiments to evaluate the antimicrobial efficacy of 1,3,4-Oxadiazol-2-amine derivatives against resistant bacterial strains?
Methodological Answer:
- Agar Well-Diffusion Assay : Prepare Mueller-Hinton agar plates inoculated with S. aureus or E. coli. Apply four concentrations (25–100 µL) of test compounds and measure inhibition zones after 24 hours at 37°C. Compare with reference antibiotics (e.g., ciprofloxacin) .
- Antifungal Testing : Use Sabouraud dextrose agar for Candida albicans. Incubate plates for 48 hours and calculate activity indices based on zone diameters .
- Statistical Analysis : Perform ANOVA to assess significance (p < 0.05) between compound activity and controls. Compounds like 3d (MIC = 25 µg/mL for S. aureus) show superior activity .
Advanced: What methodologies are recommended for validating the purity of this compound using chromatographic techniques?
Methodological Answer:
- RP-HPLC-DAD Method :
- Linearity: R² ≥ 0.999 over 10–100 µg/mL.
- Precision: ≤2% RSD for intraday/interday replicates.
- LOD/LOQ: ≤0.5 µg/mL and ≤1.5 µg/mL, respectively .
Advanced: How should molecular docking studies be integrated with experimental data to predict the biological activity of novel 1,3,4-Oxadiazol-2-amine derivatives?
Methodological Answer:
- Software Setup : Use AutoDock Vina 4.233 for flexible ligand-receptor docking. Prepare protein structures (e.g., S. aureus dihydrofolate reductase, PDB: 3SRW) in BIOVIA-2020 .
- Docking Parameters : Set exhaustiveness = 20, grid spacing = 0.375 Å. Validate using redocking (RMSD ≤ 2.0 Å) .
- Correlation Analysis : Compare docking scores (e.g., binding energy = -8.2 kcal/mol for compound 3e) with experimental MIC values. High-scoring compounds (e.g., 3d) often exhibit strong antimicrobial activity .
Advanced: What strategies can be employed to analyze structure-activity relationships (SAR) in 1,3,4-Oxadiazol-2-amine derivatives with varying substituents?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with alkyl chains (e.g., compound 3e: C12H25) or electron-withdrawing groups (e.g., -Br, -NO₂). Assess impact on bioactivity .
- SAR Metrics :
- Data-Driven Modeling : Apply ML algorithms (e.g., Random Forest) to predict activity based on descriptors like molar refractivity and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
